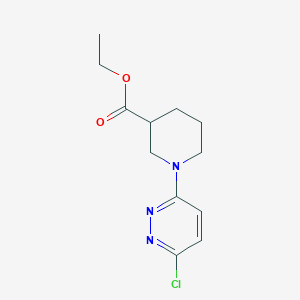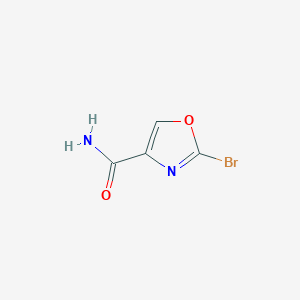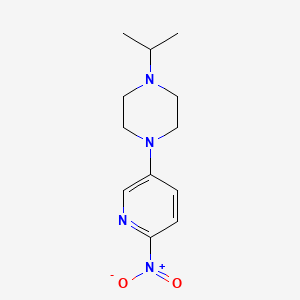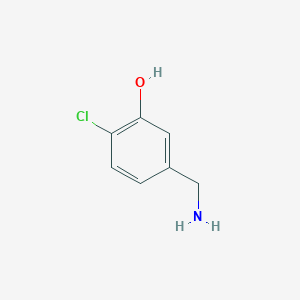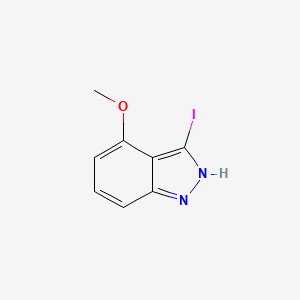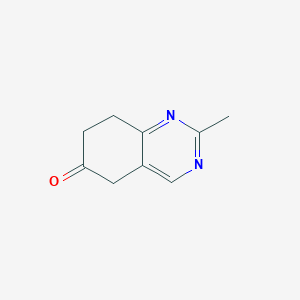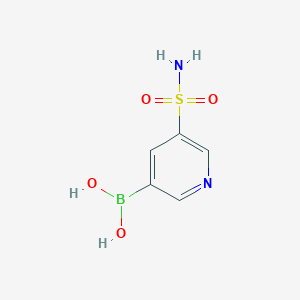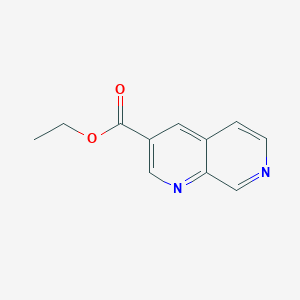
Ethyl 1,7-naphthyridine-3-carboxylate
Übersicht
Beschreibung
Ethyl 1,7-naphthyridine-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic carboxylic acid that is used in various chemical reactions and has shown promising results in several biological studies.
Wirkmechanismus
The mechanism of action of Ethyl 1,7-naphthyridine-3-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes in the body, such as DNA topoisomerases and histone deacetylases. This inhibition leads to the disruption of cellular processes and ultimately results in the desired biological effects.
Biochemical and Physiological Effects:
Ethyl 1,7-naphthyridine-3-carboxylate has several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It also has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been shown to reduce inflammation in the body, which can help alleviate symptoms of various inflammatory diseases. Furthermore, it has been shown to protect neurons from damage and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1,7-naphthyridine-3-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a low toxicity profile and can be used at relatively high concentrations without causing harm to cells or animals. However, it also has some limitations. It is a relatively new compound, and its full biological effects are not yet fully understood. Additionally, it has limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Ethyl 1,7-naphthyridine-3-carboxylate. One direction is to further investigate its antimicrobial properties and develop new antibiotics based on its structure. Another direction is to explore its anticancer properties and develop new cancer therapies. Additionally, there is potential for the development of new anti-inflammatory drugs and treatments for neurodegenerative diseases based on the compound's properties. Furthermore, there is a need for further studies to fully understand the mechanism of action of Ethyl 1,7-naphthyridine-3-carboxylate and its potential applications in various fields of scientific research.
Conclusion:
Ethyl 1,7-naphthyridine-3-carboxylate is a promising compound with several potential applications in scientific research. Its synthesis method has been optimized to obtain high yields and purity of the compound. It has been shown to have antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, making it a versatile compound for various biological studies. However, further research is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,7-naphthyridine-3-carboxylate has several potential applications in scientific research. It has been shown to have antimicrobial properties and can be used in the development of new antibiotics. It also has anticancer properties and can be used in the development of new cancer therapies. Additionally, it has been shown to have anti-inflammatory properties and can be used in the development of new anti-inflammatory drugs. Furthermore, it has been shown to have neuroprotective properties and can be used in the development of new treatments for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
ethyl 1,7-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9-5-8-3-4-12-7-10(8)13-6-9/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKOQKBFFCBTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=NC=CC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,7-naphthyridine-3-carboxylate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B6594170.png)
